Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications
Ethylene Precursor in Plants
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride is closely related to compounds that play a significant role as ethylene precursors in higher plants. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is a direct ethylene precursor in plants. When labeled ACC was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming the natural occurrence of this conjugate in wilted wheat leaves through gas chromatography-mass spectrometry (Hoffman, Yang, & McKeon, 1982).
Ethylene Biosynthesis Analysis
Recent advances have provided updated, integrated protocols suitable for assembling a complete picture of ethylene biosynthesis, including the measurement of ethylene itself. These protocols are based on the metabolites 1-aminocyclopropane-1-carboxylic acid and 1-(malonylamino)cyclopropane-1-carboxylic acid, updating and downsizing previous methods for increased efficiency, repeatability, and accuracy. The protocols, originally optimized for apple fruit, have also proven suitable for tomato fruit analysis (Bulens et al., 2011).
Ethylene-Independent Signaling Role
ACC not only serves as an ethylene precursor but has also been suggested to play a signaling role independent of ethylene biosynthesis. New findings highlight the importance of post-translational modifications of ACC synthases (ACSs) and ACC transport, emphasizing ACC's regulatory role in plant development, cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).
Synthesis and Biological Evaluation
Research into compounds structurally related to this compound has explored the synthesis and biological evaluation of derivatives, such as the reaction of methyl isoeugenol with ethyl diazoacetate leading to effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest potential therapeutic applications beyond plant physiology (Boztaş et al., 2019).
Agronomic Applications
The role of ACC, a precursor of ethylene, has been studied in the context of plant-bacterial interactions, with some bacteria known to produce ACC deaminase, which degrades ACC thereby reducing stress-induced ethylene in host plants. This has implications for improving plant resistance to abiotic stresses and enhancing growth, suggesting a broader agronomic application of understanding and manipulating ethylene biosynthesis pathways (Nascimento, Rossi, & Glick, 2018).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride are currently unknown . It’s worth noting that similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (acc), are involved in the synthesis of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Properties
IUPAC Name |
ethyl 1-(ethylamino)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9-8(5-6-8)7(10)11-4-2;/h9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHKNJKHRLIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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